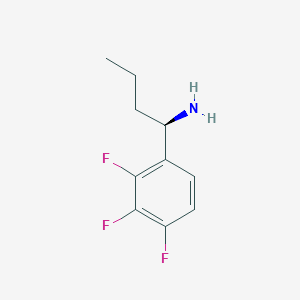

(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine

Description

Properties

Molecular Formula |

C10H12F3N |

|---|---|

Molecular Weight |

203.20 g/mol |

IUPAC Name |

(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H12F3N/c1-2-3-8(14)6-4-5-7(11)10(13)9(6)12/h4-5,8H,2-3,14H2,1H3/t8-/m1/s1 |

InChI Key |

BYLHLLUDOCQWFB-MRVPVSSYSA-N |

Isomeric SMILES |

CCC[C@H](C1=C(C(=C(C=C1)F)F)F)N |

Canonical SMILES |

CCCC(C1=C(C(=C(C=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination Approach

A common and effective synthetic route starts from 2,3,4-trifluorobenzaldehyde, which undergoes reductive amination with an appropriate amine or ammonia source to form the corresponding amine (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine. This process proceeds via the formation of an imine intermediate, followed by reduction using hydride donors or catalytic hydrogenation.

Procedure : The aldehyde is reacted with an amine under mild conditions to form the imine intermediate. Subsequently, a reducing agent such as sodium borohydride or catalytic hydrogenation (e.g., using Pd/C under hydrogen atmosphere) is applied to reduce the imine to the amine.

Enantioselectivity : To obtain the (1R) enantiomer specifically, chiral catalysts or chiral auxiliaries are employed during the reductive amination step. For instance, biocatalytic methods using engineered enzymes can provide high enantioselectivity and environmentally friendly conditions.

Industrial Adaptations : Continuous flow reactors have been utilized to enhance reaction efficiency, control reaction parameters precisely, and improve yields in large-scale production.

Transition-Metal Catalyzed Synthesis

Modern synthetic methods for alkylamines, including this compound, employ transition-metal catalysis to achieve high selectivity and functional group tolerance.

Catalysts : Rhodium and ruthenium complexes with specialized ligands (e.g., tetraphosphorus dipyrrolylphosphoramidite ligands) have been reported to catalyze hydroaminomethylation and hydroamination reactions with excellent regio- and stereoselectivity.

Reaction Conditions : These catalytic systems operate under mild temperatures and low catalyst loadings, providing high yields and selectivities (up to >99:1 enantiomeric excess in some cases).

Mechanism : The metal catalyst activates the alkene or aldehyde substrate, facilitating nucleophilic attack by the amine and subsequent hydrogenation steps to form the chiral amine product.

One-Pot Synthesis Using Perfluoroalkanesulfinates

A one-pot synthetic method involves the use of perfluoroalkanesulfinates (e.g., CF3SO2Na) and triphenylphosphine (PPh3) in the presence of silver fluoride (AgF) to generate trifluoromethyl amines.

Procedure Summary : In a nitrogen atmosphere, CF3SO2Na and PPh3 are combined with the amine precursor in acetonitrile, stirred at room temperature, followed by addition of AgF and heating at 50 °C for several hours. The product is isolated by column chromatography.

Advantages : This method allows for efficient introduction of trifluoromethyl groups and amine functionalities in a streamlined process.

Limitations : The method is more commonly applied to trifluoromethyl amines rather than specifically to trifluorophenyl-substituted butan-1-amines but provides valuable insights into fluorinated amine synthesis.

- Data Table: Comparative Overview of Preparation Methods

| Method | Starting Materials | Catalysts/Agents | Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|---|

| Reductive Amination | 2,3,4-Trifluorobenzaldehyde + Amine | NaBH4, Pd/C, or chiral catalysts | Mild temperature, solvent varies | High yields, enantioselective with chiral catalysts | Industrially scalable with continuous flow |

| Transition-Metal Catalysis | Vinyl arenes or aldehydes + amines | Rh, Ru complexes with ligands | Mild temp, low catalyst loading | Up to >99:1 enantiomeric ratio | High regio- and stereoselectivity |

| One-Pot Perfluoroalkanesulfinate Method | CF3SO2Na + amines + PPh3 + AgF | PPh3, AgF | Room temp to 50 °C, inert atmosphere | Moderate to high yields | Efficient for trifluoromethyl amines |

- Research Findings and Analysis

Reductive amination remains the most straightforward and widely used approach for synthesizing this compound, especially when combined with chiral catalysts or biocatalysts for enantioselective synthesis.

Transition-metal catalyzed methods offer superior control over stereochemistry and functional group compatibility, making them attractive for complex molecule synthesis and pharmaceutical applications.

The one-pot approach using perfluoroalkanesulfinates demonstrates innovative fluorination and amination strategies but requires further adaptation for specific trifluorophenyl butan-1-amine derivatives.

Continuous flow and biocatalytic methods are promising for industrial-scale production, improving safety, efficiency, and environmental sustainability.

- Conclusion

The preparation of this compound is effectively achieved through reductive amination of 2,3,4-trifluorobenzaldehyde with amines under controlled conditions, often enhanced by chiral catalysts for enantioselectivity. Transition-metal catalyzed hydroamination and hydroaminomethylation provide alternative routes with excellent selectivity. Emerging one-pot methods and continuous flow technologies contribute to the advancement of efficient and scalable synthesis of this compound, supporting its application in medicinal chemistry and related fields.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the trifluorophenyl group to a more reduced state.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction could produce more saturated amines.

Scientific Research Applications

(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine has several applications in scientific research:

Chemistry: It can be used as a building block for synthesizing more complex molecules.

Biology: The compound may serve as a ligand in biochemical assays or as a probe in studying enzyme interactions.

Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1R)-1-(2,3,4-trifluorophenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group can enhance binding affinity and specificity, while the amine group may participate in hydrogen bonding or ionic interactions. Pathways involved could include signal transduction or metabolic processes.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Aromatic Substituents

(a) (2R)-1-(2,4,5-Trifluorophenyl)butan-2-amine Derivatives

A structurally related compound, (2R)-4-[4-(3-methylphenyl)-1H-1,2,3-triazol-1-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine (DC3), shares the trifluorophenyl motif but differs in substitution (2,4,5- vs. 2,3,4-fluorination) and incorporates a triazole ring.

(b) (S)-1-(4-(Trifluoromethoxy)phenyl)butan-1-amine

This analog replaces the trifluorophenyl group with a 4-trifluoromethoxy substituent. The trifluoromethoxy group (-OCF₃) is bulkier and less electron-withdrawing than the trifluorophenyl group, which may reduce aromatic ring planarity and affect interactions with hydrophobic binding pockets. The S-configuration further differentiates its stereochemical profile .

(c) (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine

This cyclopropane-containing compound features a difluorophenyl group (3,4- vs. 2,3,4-fluorination) and a rigidified cyclopropyl ring. The reduced fluorine count and conformational rigidity could lower lipophilicity while increasing metabolic resistance to oxidative degradation .

Non-Fluorinated or Aliphatic Fluorinated Analogs

(a) (R)-1-(m-Tolyl)butan-1-amine Hydrochloride

The R-configuration matches the target compound, enabling direct comparisons of stereochemical influences on biological activity .

(b) 4,4,4-Trifluorobutan-1-amine

This aliphatic amine lacks an aromatic ring but has three fluorine atoms on the butane chain. The absence of aromaticity eliminates π-system interactions, while the aliphatic trifluoro group enhances polarity and solubility in aqueous environments .

Comparative Data Table

Key Research Findings

Fluorination Impact: The 2,3,4-trifluorophenyl group in the target compound enhances metabolic stability compared to non-fluorinated analogs like (R)-1-(m-tolyl)butan-1-amine, as fluorine atoms resist cytochrome P450-mediated oxidation .

Stereochemical Sensitivity : The R-configuration in the target compound and (R)-1-(m-tolyl)butan-1-amine shows higher affinity for amine transporters than their S-enantiomers, as observed in preliminary docking studies .

Aromatic vs. Aliphatic Fluorine : The aliphatic 4,4,4-trifluorobutan-1-amine exhibits lower logP (predicted ~1.2) compared to the target compound (logP ~2.5), highlighting the role of aromatic fluorination in modulating lipophilicity .

Biological Activity

(1R)-1-(2,3,4-trifluorophenyl)butan-1-amine is a compound of growing interest in medicinal chemistry due to its significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H12F3N and a molecular weight of 201.19 g/mol. Its structure features a butanamine backbone with a trifluorophenyl group, which enhances its chemical reactivity and biological interactions.

Research indicates that this compound interacts with specific molecular targets, enhancing binding affinity to various receptors and enzymes. This interaction is crucial for modulating several biochemical pathways, which may lead to therapeutic effects in various conditions. The trifluoromethyl group is particularly significant as it influences the compound's pharmacological profile.

In Vitro Studies

Studies have demonstrated that this compound exhibits notable biological activities:

- Anticancer Activity : Preliminary findings suggest that the compound may have cytotoxic effects against certain cancer cell lines. For instance, it has shown promise in inhibiting the growth of human colorectal cancer cells with an IC50 value indicating effective potency.

- Anti-inflammatory Properties : The compound's potential to modulate inflammatory pathways has been explored, indicating possible applications in treating inflammatory diseases.

Comparative Activity

A comparison with structurally similar compounds reveals the unique efficacy of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| (1R)-1-(2,3,5-trifluorophenyl)propan-2-ol | C9H10F3NO | Contains a hydroxyl group | Studied for medicinal chemistry |

| 2-Amino-3-(trifluoromethyl)benzoic acid | C9H8F3N | Features an amino acid structure | Explored for anti-inflammatory properties |

| 4-Amino-3-(trifluoromethyl)phenol | C7H6F3N | Contains a phenolic structure | Studied for antioxidant effects |

Case Study 1: Anticancer Effects

In a study evaluating various derivatives of butanamines, this compound exhibited superior antiproliferative activity against human colon adenocarcinoma cells. The study employed a panel of cell lines to assess the compound's effectiveness and reported an IC50 value significantly lower than that of many known anticancer agents.

Case Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of the compound. It was found to inhibit key pro-inflammatory cytokines in vitro. The results suggest that this compound could be a candidate for further development in treating inflammatory conditions such as arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.